molecular formula C19H15BrN2O2S2 B2860544 (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide CAS No. 314251-76-8

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide

Cat. No.: B2860544
CAS No.: 314251-76-8
M. Wt: 447.37
InChI Key: PJODPRGIZWDBFL-YBEGLDIGSA-N
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Description

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is a synthetic organic compound based on the rhodanine scaffold, a heterocyclic structure recognized for its diverse biological potential. This specific derivative is of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. The compound features a Z-configured benzylidene group substituted with a bromine atom at the meta position, a modification that can influence both the molecule's electronic properties and its binding affinity to biological targets. The structure-activity relationships (SAR) of rhodanine derivatives have been extensively studied, revealing their potential in antidiabetic research. Compounds within this class have demonstrated activity against a variety of targets relevant to diabetes mellitus and its complications, including aldose reductase, α-glucosidase, α-amylase, PPAR-γ, and PTP1B . Furthermore, hybrid molecules incorporating rhodanine-like scaffolds have shown promise in anti-inflammatory research, exhibiting inhibitory activity against kinase enzymes such as PIM1, which are implicated in broader disease pathways . The presence of the 3-bromobenzylidene and m-tolylacetamide substituents in this compound suggests it is a valuable candidate for researchers exploring the SAR of rhodanines and screening for activity against these and other biological targets. The product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O2S2/c1-12-4-2-7-15(8-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-5-3-6-14(20)9-13/h2-10H,11H2,1H3,(H,21,23)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJODPRGIZWDBFL-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, allowing the formation of the desired product through a series of nucleophilic addition and elimination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Variation in Benzylidene Substituents

The position and nature of substituents on the benzylidene ring significantly influence physicochemical and biological properties:

  • 4-Bromobenzylidene (Compound 5e, ): Melting point: 279–280°C (higher than many analogs due to para-substitution symmetry). Yield: 73%.
  • 3-Fluorobenzylidene (): Fluorine’s electronegativity increases electronic withdrawal, reducing electron density on the thiazolidinone ring. This may alter binding affinity compared to bromine’s polarizability and van der Waals interactions .
  • Benzylidene (I30, ) :

    • Lacking halogen substitution, this compound (melting point: 251–252°C) shows lower molecular rigidity than brominated analogs, possibly reducing target engagement .

Table 1: Impact of Benzylidene Substituents

Compound Substituent Melting Point (°C) Yield (%) Key Properties
Target Compound 3-Bromobenzylidene Not reported Not reported Meta-bromo enhances asymmetry; moderate lipophilicity
5e () 4-Bromobenzylidene 279–280 73 High symmetry, stable crystal lattice
I31 () 4-Fluorobenzylidene 260–261 45.2 Electron-withdrawing effects
I30 () Benzylidene 251–252 63 Lower steric hindrance

Variation in Acetamide Substituents

The N-aryl group on the acetamide chain affects solubility and target selectivity:

  • N-(m-tolyl) (Target Compound) :

    • The methyl group at the meta position increases lipophilicity, enhancing membrane permeability compared to polar groups.
  • N-Phenethyl () :

    • A flexible phenethyl chain may improve solubility in hydrophobic environments but reduce hydrogen-bonding capacity .

Table 2: Acetamide Substituent Effects

Compound N-Substituent Key Properties
Target Compound m-Tolyl Balanced lipophilicity; moderate solubility
Compound Phenethyl Increased flexibility; reduced polarity
Compound Pyridin-3-yl Enhanced polarity; π-π interaction potential

Biological Activity

The compound (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse research findings.

Structure and Composition

The molecular formula of the compound is C20H17BrN2O2S2C_{20}H_{17}BrN_{2}O_{2}S_{2} with a molecular weight of 461.39 g/mol. The compound features a thiazolidine ring, a bromobenzylidene moiety, and an acetamide side chain, which are crucial for its biological activity.

Synthesis

The synthesis typically involves the condensation of 3-bromobenzaldehyde with thiazolidine derivatives, followed by acylation to introduce the acetamide functionality. Various synthetic routes have been explored to optimize yield and purity .

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidine compounds exhibit varying degrees of antimicrobial activity. In a study evaluating several thiazolidine derivatives, some exhibited moderate antibacterial effects against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 10 mm to 14 mm .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundBacterial StrainInhibition Zone (mm)
3bStaphylococcus aureus14
3cEscherichia coli10
3dPseudomonas aeruginosa12

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain thiazolidine derivatives can inhibit VEGFR-2 activity, which is crucial in cancer progression. For instance, one derivative exhibited an IC50 value of 0.081 µM against VEGFR-2 and demonstrated significant anti-proliferative effects on cancer cell lines .

Table 2: Anti-VEGFR-2 Activity

CompoundIC50 Value (µM)Cancer Cell Line
150.081HT-29
160.150MCF-7

Enzyme Inhibition

The compound has shown promising urease inhibition properties. In a study comparing various thiazolidine derivatives, the most active derivative had an IC50 of 1.473 µM, significantly lower than standard urease inhibitors like hydroxyurea .

Table 3: Urease Inhibition Potency

CompoundIC50 Value (µM)
Hydroxyurea100.21 ± 2.5
Thiourea23.62 ± 0.84
Thiazolidine Derivative1.473

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is closely related to their structural components. The presence of electron-withdrawing groups such as bromine at specific positions on the benzylidene moiety enhances biological activity by improving lipophilicity and binding affinity to target enzymes or receptors .

In particular:

  • Bromine Substituents : Enhance potency against microbial strains.
  • Thiazolidine Ring Modifications : Influence urease inhibition and anticancer efficacy.

Case Studies

Several studies have focused on the biological evaluation of this compound and its analogs:

  • Antimicrobial Study : A series of thiazolidine derivatives were synthesized and tested against various pathogens, revealing moderate antibacterial activity and potential as antifungal agents .
  • Cancer Research : Investigations into the anticancer properties highlighted the ability of certain derivatives to induce apoptosis in cancer cell lines through mechanisms involving caspase activation .
  • Enzymatic Assays : Urease inhibition studies demonstrated that modifications in the thiazolidine structure significantly impacted inhibitory potency, suggesting avenues for further drug development targeting urease-related conditions .

Q & A

Q. What synthetic methodologies are most effective for preparing (Z)-2-(5-(3-bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 3-bromobenzaldehyde and a thiazolidinone precursor under basic conditions (e.g., sodium hydroxide or piperidine) . Key steps include:
  • Solvent selection : Polar aprotic solvents (e.g., ethanol or acetic acid) enhance reaction efficiency.
  • Catalysts : Piperidine or acetic acid accelerates benzylidene formation .
  • Temperature control : Reactions are often heated under reflux (70–100°C) to improve yield .
  • Workup : Precipitation in ice-cold water followed by recrystallization (ethanol or methanol) ensures purity .
    Optimization : Use Design of Experiments (DoE) to systematically vary pH, temperature, and catalyst concentration. Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and the thioxothiazolidinone ring . Key signals include:
  • δ 7.2–7.8 ppm (aromatic protons from 3-bromobenzylidene and m-tolyl groups).
  • δ 4.2–4.5 ppm (acetamide methylene protons) .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1200–1250 cm⁻¹ (C-S stretching) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₄BrN₂O₂S₂: ~477 Da) .
  • Thin-Layer Chromatography (TLC) : Use ethyl acetate/hexane (3:7) to monitor reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s anticancer potential?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the benzylidene (e.g., replace Br with Cl, OCH₃) and acetamide (e.g., replace m-tolyl with p-hydroxyphenyl) to assess electronic and steric effects .
  • In Vitro Assays :
  • Cell viability : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
  • Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
  • Computational Modeling : Perform molecular docking with targets like COX-2 or EGFR to predict binding interactions .

Q. How should contradictory data on biological activity between similar thiazolidinone derivatives be resolved?

  • Methodological Answer :
  • Replicate assays : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) .
  • Purity verification : Use HPLC-MS to rule out impurities (>98% purity required) .
  • Substituent analysis : Compare logP and solubility (e.g., 3-bromo vs. 4-nitro derivatives) to explain potency differences .
  • Pathway profiling : Use transcriptomics (RNA-seq) to identify differentially expressed genes in responsive vs. non-responsive cell lines .

Q. What strategies can stabilize this compound under physiological conditions for in vivo studies?

  • Methodological Answer :
  • pH stability : Conduct accelerated degradation studies (25–37°C, pH 1–10) to identify labile bonds (e.g., thioxo group) .
  • Formulation : Encapsulate in PEGylated liposomes or cyclodextrins to enhance aqueous solubility and reduce hydrolysis .
  • Pharmacokinetics (PK) : Monitor plasma half-life in rodent models via LC-MS/MS. Adjust dosing regimens if rapid clearance is observed .

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